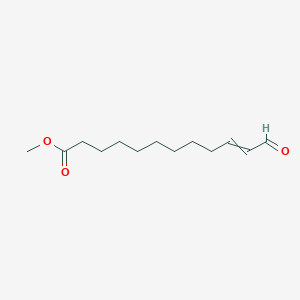
Methyl 12-oxododec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-oxododec-10-enoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th carbon and a double bond between the 10th and 11th carbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 12-oxododec-10-enoate can be synthesized through several methods. One common approach involves the oxidation of methyl oleate or linoleate under controlled conditions. The reaction typically employs oxidizing agents such as hydrogen peroxide in the presence of boron trifluoride etherate. The reaction proceeds via the formation of hydroperoxides, which subsequently undergo β-scission to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-oxododec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The double bond in the compound can participate in addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxy acids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Boron trifluoride etherate, palladium on carbon.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction of the keto group.
Substituted Esters: Produced via addition reactions at the double bond.
Applications De Recherche Scientifique
Methyl 12-oxododec-10-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 12-oxododec-10-enoate involves its interaction with various molecular targets. The compound’s keto group and double bond allow it to participate in nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-oxo-trans-10-dodecenoic acid: A structurally similar compound with a carboxylic acid group instead of a methyl ester.
Methyl 12-oxooctadec-9-enoate: Another related compound with a longer carbon chain and a different position of the double bond.
Uniqueness
Methyl 12-oxododec-10-enoate is unique due to its specific structural features, such as the position of the keto group and the double bond.
Propriétés
IUPAC Name |
methyl 12-oxododec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,12H,2-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULVWNSMHRFHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706607 |
Source


|
| Record name | Methyl 12-oxododec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-87-3 |
Source


|
| Record name | Methyl 12-oxododec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
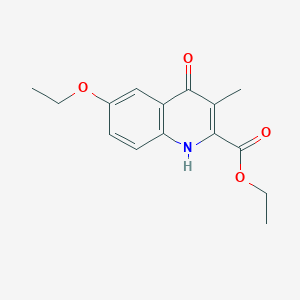

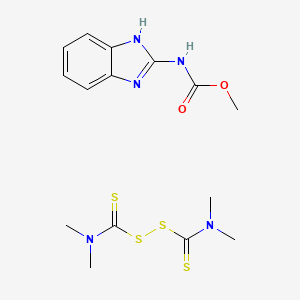
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
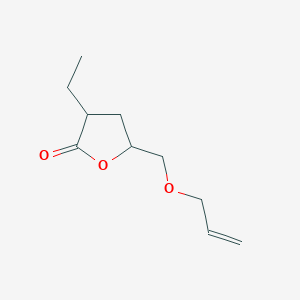
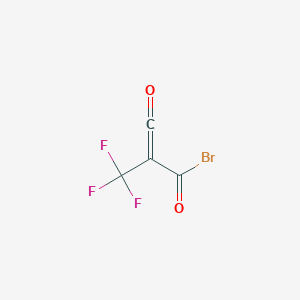
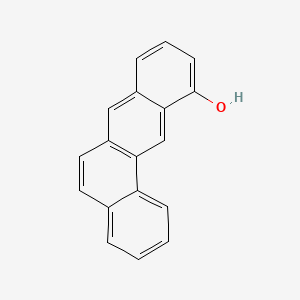

![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)
![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)

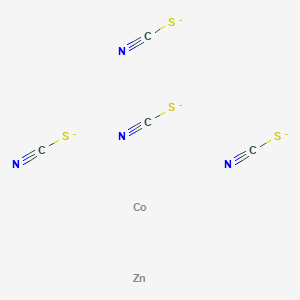
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)
